

Spectroscopic Data of 4-Benzylxy-3-hydroxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-hydroxyphenylacetic acid
Cat. No.:	B563808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzylxy-3-hydroxyphenylacetic acid**. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related structural analogs, namely 4-benzylxyphenylacetic acid and homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Chemical Structure

4-Benzylxy-3-hydroxyphenylacetic Acid

- Molecular Formula: C₁₅H₁₄O₄
- Molecular Weight: 258.27 g/mol
- CAS Number: 28988-68-3[1]
- Physical Form: Pale Brown Solid[2]
- Melting Point: 108-110°C[2]
- Solubility: Chloroform, Methanol[2]

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, IR, and MS data for key structural analogs. These data points are crucial for the structural elucidation and characterization of **4-benzyloxy-3-hydroxyphenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
4-Benzylxyphenylacetic acid	CDCl_3	7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, $J=8.4$ Hz, 2H, Ar-H), 6.90 (d, $J=8.4$ Hz, 2H, Ar-H), 5.05 (s, 2H, $-\text{OCH}_2-$), 3.55 (s, 2H, $-\text{CH}_2\text{COOH}$)
Homovanillic acid	DMSO-d_6	12.2 (s, 1H, $-\text{COOH}$), 8.8 (s, 1H, $-\text{OH}$), 6.75 (d, $J=1.2$ Hz, 1H, Ar-H), 6.70 (d, $J=8.0$ Hz, 1H, Ar-H), 6.60 (dd, $J=8.0, 1.6$ Hz, 1H, Ar-H), 3.75 (s, 3H, $-\text{OCH}_3$), 3.45 (s, 2H, $-\text{CH}_2\text{COOH}$)

Table 2: ^{13}C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
4-Benzylxyphenylacetic acid	CDCl_3	178.0 (-COOH), 157.5 (C-O), 137.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-C), 115.0 (Ar-CH), 70.0 (-OCH ₂ -), 40.5 (-CH ₂ COOH)
Homovanillic acid	DMSO-d_6	173.5 (-COOH), 147.5 (C-O), 145.0 (C-O), 127.0 (Ar-C), 121.0 (Ar-CH), 115.5 (Ar-CH), 112.5 (Ar-CH), 55.5 (-OCH ₃), 40.0 (-CH ₂ COOH)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Analogous Compounds

Compound	Technique	Key Absorptions (cm^{-1})
4-Benzylxyphenylacetic acid	KBr	3400-2500 (O-H stretch, broad, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether and acid)
Homovanillic acid	KBr	3500-3300 (O-H stretch, phenol), 3300-2500 (O-H stretch, broad, carboxylic acid), 1705 (C=O stretch, carboxylic acid), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether and acid)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

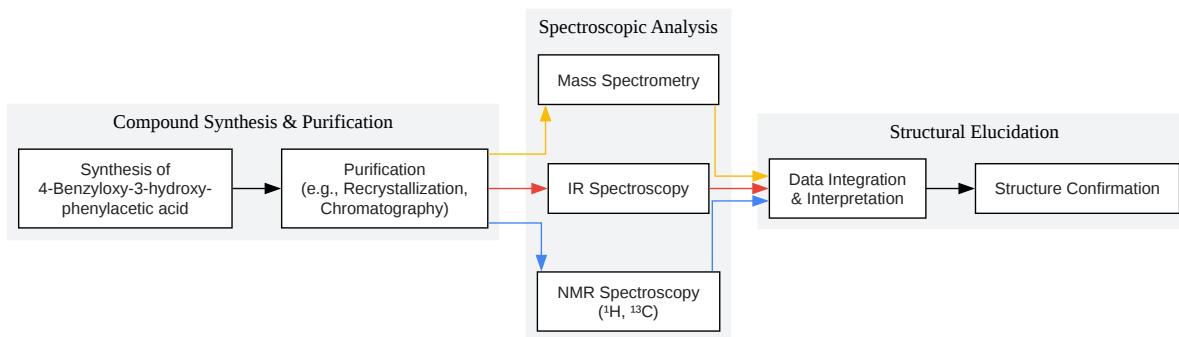
Compound	Ionization Method	Key m/z values (Fragmentation Pattern)
4-Benzylxylophenylacetic acid	ESI-	[M-H] ⁻ at m/z 241. Expected fragments: loss of CO ₂ (m/z 197), cleavage of benzyl group (m/z 91).
Homovanillic acid	EI	M ⁺ at m/z 182. Key fragments: [M-COOH] ⁺ at m/z 137 (base peak), further fragmentation consistent with the substituted benzyl moiety.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
- ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically employed with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy


- Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration ($\mu\text{g/mL}$ to ng/mL level) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI; magnetic sector or quadrupole for EI) is used.
- ESI-MS Parameters: The analysis is typically performed in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum sensitivity and stable spray.
- EI-MS Parameters: The sample is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information. The most typical fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl function.^[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-benzyloxy-3-hydroxyphenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of **4-benzyloxy-3-hydroxyphenylacetic acid**. Researchers are encouraged to use the data from analogous compounds as a reference point for interpreting their own experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Benzyl-3-hydroxyphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563808#4-benzyl-3-hydroxyphenylacetic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com